![molecular formula C12H9BrFN B568782 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine CAS No. 1257426-56-4](/img/structure/B568782.png)
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine
Overview
Description
“2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” is a biochemical used for proteomics research . It has a molecular formula of C12H9BrFN and a molecular weight of 266.11 .
Molecular Structure Analysis
The molecular structure of “2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” can be represented by the formula C12H9BrFN . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the available resources.Physical And Chemical Properties Analysis
“2-[4-(Bromomethyl)phenyl]-5-fluoropyridine” is a solid at 20 degrees Celsius . It has a molecular weight of 266.11 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis of Fluoropyridines : Novel synthetic pathways have been developed for producing fluoropyridines, which are important in various chemical syntheses. A study describes the synthesis of 4-fluoropyridines bearing aryl substituents, using 2-fluoroallylic alcohols in a sequence of reactions including the Ireland-Claisen and aza-Cope rearrangements (Wittmann et al., 2006).
Production of Disubstituted Fluoropyridines : Another study details the synthesis of 3,5-disubstituted 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine. This process involves ortho-lithiation followed by Suzuki reactions, leading to compounds useful in organic synthesis and medicinal chemistry (Sutherland & Gallagher, 2003).
Development of Chemosensors : The reaction of 4′-[4-(bromomethyl)phenyl]-2,2′:6′,2′′-terpyridine with certain macrocyclic compounds has been employed to synthesize metallo receptors. These receptors, containing oxa-aza crown or polyazacycloalkane moieties, are used as fluorescent chemosensors for heavy metal ions, demonstrating applications in environmental monitoring and possibly in medical diagnostics (Padilla-Tosta et al., 2001).
Synthesis of Halogen-rich Pyridines : Research has been conducted on the synthesis of halogen-rich pyridine derivatives, which are valuable in medicinal chemistry as potential building blocks. The study describes the synthesis of unique pyridine isomers using halogen dance reactions, demonstrating their utility in creating compounds with desired functionalities (Wu et al., 2022).
Radiosynthesis for Medical Imaging : A study outlines the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are valuable in the field of medical imaging, particularly in positron emission tomography (PET) scans. This process involves a palladium-catalyzed reaction and demonstrates the compound's potential in diagnostic imaging (Pauton et al., 2019).
Development of BACE1 Inhibitors : In the context of drug discovery, an efficient method for synthesizing a potent BACE1 inhibitor for Alzheimer's disease treatment has been developed. This process involves various organic synthesis techniques, highlighting the compound's relevance in medicinal chemistry (Zhou et al., 2009).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It’s harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing it locked up .
properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c13-7-9-1-3-10(4-2-9)12-6-5-11(14)8-15-12/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHFICQIKUCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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